molecular formula C26H21NO5S B406565 ETHYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

ETHYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B406565
M. Wt: 459.5g/mol
InChI Key: XHBCSXXOFIKOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a naphthylsulfonyl group and a naphtho[1,2-b]furan moiety

Preparation Methods

The synthesis of ETHYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

ETHYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

ETHYL 2-METHYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share some structural similarities and may exhibit similar biological activities.

    Naphthylsulfonyl derivatives: These compounds also contain the naphthylsulfonyl group and may have comparable chemical properties and reactivity.

Properties

Molecular Formula

C26H21NO5S

Molecular Weight

459.5g/mol

IUPAC Name

ethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C26H21NO5S/c1-3-31-26(28)24-16(2)32-25-21-11-7-6-10-20(21)23(15-22(24)25)27-33(29,30)19-13-12-17-8-4-5-9-18(17)14-19/h4-15,27H,3H2,1-2H3

InChI Key

XHBCSXXOFIKOBI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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